molecular formula PtCl2<br>Cl2Pt B156199 Platinum(II) chloride CAS No. 10025-65-7

Platinum(II) chloride

Cat. No. B156199
CAS RN: 10025-65-7
M. Wt: 266 g/mol
InChI Key: CLSUSRZJUQMOHH-UHFFFAOYSA-L
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Patent
US07557057B2

Procedure details

Sodium ethoxide (0.416 g) was dissolved in 20 mL of ethanol, then combined with platinum chloride (0.333 g) and agitated until it became clear. The resulting mixture was then added to a carbon support slurry which was dispersed in 10 mL of ethanol and further agitated to produce a platinum precursor-carbon-sodium ethoxide ethanol mixture.
Quantity
0.416 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.333 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+:4].[Pt:5](Cl)Cl>C(O)C>[Pt:5].[C:2].[CH2:2]([OH:1])[CH3:3].[O-:1][CH2:2][CH3:3].[Na+:4] |f:0.1,5.6.7.8|

Inputs

Step One
Name
Quantity
0.416 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.333 g
Type
reactant
Smiles
[Pt](Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
agitated until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture was then added to a carbon support slurry which
STIRRING
Type
STIRRING
Details
further agitated

Outcomes

Product
Name
Type
product
Smiles
[Pt]
Name
Type
product
Smiles
[C].C(C)O.[O-]CC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.